molecular formula C15H11BrN2O3 B5719809 (2E)-N-(3-bromophenyl)-3-(2-nitrophenyl)prop-2-enamide

(2E)-N-(3-bromophenyl)-3-(2-nitrophenyl)prop-2-enamide

Cat. No.: B5719809
M. Wt: 347.16 g/mol
InChI Key: ALZBFZLUJYPVDN-CMDGGOBGSA-N
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Description

(2E)-N-(3-bromophenyl)-3-(2-nitrophenyl)prop-2-enamide is an organic compound that belongs to the class of enamides. Enamides are characterized by the presence of an amide group conjugated with a double bond. This compound features a bromophenyl group and a nitrophenyl group attached to the prop-2-enamide backbone. Such compounds are often of interest in organic synthesis and medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(3-bromophenyl)-3-(2-nitrophenyl)prop-2-enamide can be achieved through various synthetic routes. One common method involves the condensation of 3-bromobenzaldehyde with 2-nitroacetophenone in the presence of a base to form the corresponding chalcone intermediate. This intermediate can then be reacted with an amine to form the desired enamide.

Reaction Conditions:

  • Condensation Reaction:

      Reagents: 3-bromobenzaldehyde, 2-nitroacetophenone, base (e.g., NaOH or KOH)

      Solvent: Ethanol or methanol

      Temperature: Room temperature to reflux

      Time: Several hours to overnight

  • Amidation Reaction:

      Reagents: Chalcone intermediate, amine (e.g., aniline)

      Solvent: Toluene or dichloromethane

      Time: Several hours

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-(3-bromophenyl)-3-(2-nitrophenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or sodium dithionite.

    Reduction: The double bond in the enamide can be hydrogenated to form the corresponding amide.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.

Common Reagents and Conditions

  • Oxidation:

      Reagents: Hydrogen gas, palladium catalyst, sodium dithionite

      Conditions: Room temperature to elevated temperature, atmospheric pressure to high pressure

  • Reduction:

      Reagents: Hydrogen gas, palladium catalyst

  • Substitution:

      Reagents: Nucleophiles (e.g., thiols, amines)

      Conditions: Room temperature to elevated temperature, solvent (e.g., ethanol, DMF)

Major Products Formed

    Oxidation: Formation of the corresponding amino derivative.

    Reduction: Formation of the corresponding amide.

    Substitution: Formation of substituted derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials or as a precursor for the synthesis of functionalized compounds.

Mechanism of Action

The mechanism of action of (2E)-N-(3-bromophenyl)-3-(2-nitrophenyl)prop-2-enamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The bromophenyl and nitrophenyl groups could contribute to binding affinity and specificity towards the target.

Comparison with Similar Compounds

Similar Compounds

    (2E)-N-(3-chlorophenyl)-3-(2-nitrophenyl)prop-2-enamide: Similar structure with a chlorine atom instead of bromine.

    (2E)-N-(3-fluorophenyl)-3-(2-nitrophenyl)prop-2-enamide: Similar structure with a fluorine atom instead of bromine.

    (2E)-N-(3-methylphenyl)-3-(2-nitrophenyl)prop-2-enamide: Similar structure with a methyl group instead of bromine.

Uniqueness

The presence of the bromine atom in (2E)-N-(3-bromophenyl)-3-(2-nitrophenyl)prop-2-enamide may impart unique reactivity and biological activity compared to its analogs. Bromine atoms can participate in halogen bonding and influence the compound’s electronic properties, potentially leading to different interactions with biological targets.

Properties

IUPAC Name

(E)-N-(3-bromophenyl)-3-(2-nitrophenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN2O3/c16-12-5-3-6-13(10-12)17-15(19)9-8-11-4-1-2-7-14(11)18(20)21/h1-10H,(H,17,19)/b9-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALZBFZLUJYPVDN-CMDGGOBGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)NC2=CC(=CC=C2)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C(=O)NC2=CC(=CC=C2)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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